Aminopterin sodium

Descripción general

Descripción

La aminopterina sódica, también conocida como ácido 4-aminopteroilglutámico, es un derivado sintético del ácido fólico. Es un fármaco antineoplásico con propiedades inmunosupresoras, que se utiliza a menudo en la quimioterapia. La aminopterina sódica funciona como un inhibidor enzimático al competir por el sitio de unión del folato de la enzima dihidrofolato reductasa, bloqueando eficazmente la síntesis de tetrahidrofolato. Esto da como resultado el agotamiento de los precursores de nucleótidos y la inhibición de la síntesis de ADN, ARN y proteínas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La aminopterina sódica se puede sintetizar a partir del ácido fólico mediante una serie de reacciones químicas. Un método común implica hacer reaccionar el ácido fólico con un silazano en un disolvente orgánico a una temperatura que oscila entre 60 y 180 °C. El disolvente utilizado puede ser un disolvente orgánico de amina terciaria, o si está presente un catalizador ácido, un disolvente orgánico básico o acetonitrilo .

Métodos de producción industrial

La producción industrial de aminopterina sódica suele implicar la síntesis a gran escala utilizando el método mencionado anteriormente. El proceso se optimiza para alcanzar altos niveles de pureza, a menudo superiores al 90%, para garantizar la eficacia y la seguridad del compuesto en las aplicaciones médicas .

Análisis De Reacciones Químicas

Tipos de reacciones

La aminopterina sódica se somete a diversas reacciones químicas, entre ellas:

Oxidación: La aminopterina sódica se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: El compuesto también puede sufrir reacciones de reducción, aunque estas son menos comunes.

Sustitución: La aminopterina sódica puede participar en reacciones de sustitución, en las que un grupo funcional es sustituido por otro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos en las reacciones de sustitución, dependiendo del producto deseado.

Principales productos formados

Los principales productos que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede dar lugar a la formación de diferentes derivados oxidados de la aminopterina sódica, mientras que las reacciones de sustitución pueden producir una variedad de compuestos sustituidos.

Aplicaciones de la investigación científica

La aminopterina sódica tiene una amplia gama de aplicaciones en la investigación científica, entre ellas:

Química: Se utiliza como reactivo en diversas reacciones químicas y estudios.

Biología: Se utiliza en estudios de cultivo celular para inhibir la dihidrofolato reductasa y estudiar sus efectos en el crecimiento y la proliferación celular.

Medicina: Históricamente se ha utilizado en el tratamiento de la leucemia pediátrica y la psoriasis.

Industria: Se utiliza en la producción de ciertos productos farmacéuticos y como herramienta de investigación en el desarrollo de fármacos.

Aplicaciones Científicas De Investigación

Aminopterin sodium, the sodium salt form of aminopterin, is a folic acid derivative with antineoplastic and immunosuppressive properties . It functions as a folate analog, competing for the folate binding site of dihydrofolate reductase, which is an enzyme, thus preventing tetrahydrofolate synthesis and further inhibiting DNA, RNA, and protein synthesis .

Historical Context

- Early Cancer Treatment: Aminopterin was discovered by Yellapragada Subbarow and first used by Sidney Farber in 1947 to induce remissions in children with leukemia . It was marketed by Lederle Laboratories in the United States from 1953 to 1964 for pediatric leukemia . Manufacturing difficulties led to its discontinuation in favor of methotrexate .

- Psoriasis Treatment: During its market availability, aminopterin was used off-label to treat over 4,000 psoriasis patients in the U.S., showing significant clearing of lesions .

Current Research

- Leukemia Treatment: Aminopterin is under investigation in clinical trials as a potentially superior antifolate to methotrexate, supported by laboratory evidence of better tumor cell uptake in vitro .

- Inflammatory Disorders: Aminopterin and other antifolates are being explored for treating inflammatory disorders . These disorders include rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, bronchopulmonary dysplasia, canine atopic dermatitis, bovine acute pneumonic pasteurellosis, systemic lupus erythematosus (SLE), graft-versus-host-disease (GVHD), polymyositis, multiple sclerosis (MS), and asthma .

Dosage and Administration

- Lower Dose Tablets: Tablets containing less than 0.5 mg of aminopterin have been developed to allow for lower and more accurately tailored doses .

- Weekly Dosage: A weekly dose of 5.25 mg or less of aminopterin is used to treat rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis in humans . A cumulative weekly dose of less than 2 mg is used for psoriasis .

- Single-Dose Treatment: A single dose of aminopterin can treat inflammatory disorders such as human bronchopulmonary dysplasia, canine atopic dermatitis, bovine acute pneumonic pasteurellosis, SLE, GVHD, and polymyositis .

- Dosage Calculations: Examples of aminopterin dosages based on patient weight :

- A 0.25 kg patient would be administered less than 0.0175 mg aminopterin.

- A 1.0 kg patient would be administered less than 0.07 mg aminopterin.

- A 60 kg patient would be administered less than 4.2 mg aminopterin.

- A 100.0 kg patient would be administered less than 7 mg aminopterin.

- Cycle-Based Administration: Aminopterin can be administered in uninterrupted cycles, with a periodicity of weekly doses . Each cycle may consist of one or two doses, with each cycle consisting of less than 0.07 mg aminopterin per kilogram of patient body weight, administered in less than 5 tablets .

Combination Therapy

- Folic Acid: Folic acid is particularly preferred as a second drug in combination therapy .

- Leucovorin Rescue: In cases of massive aminopterin overdosage, initial leucovorin dose of 100 mg intravenously, and continued at 6 hour intervals until hematological abnormalities are improved .

Safety and Precautions

- Renal Clearance: Normal renal clearance is vital during aminopterin therapy . Impaired renal clearance may explain some past reactions .

- Liver Function: Liver function tests have generally shown normal readings in patients receiving over 100 tablets of aminopterin or those who have had past reactions .

- Pregnancy: Antifolates should not be used during pregnancy due to the risk of fetal malformation .

- Toxicity: Aminopterin can cause developmental and female reproductive toxicity .

- Overdosage: In cases of massive overdosage (i.e., > 40 mg in a 70 kg adult), urinary alkalinization with NaHCO3 and volume expansion should be considered to prevent nephrotoxicity and delay drug elimination . Activated charcoal and saline cathartic may promote excretion .

Veterinary Applications

- Canine Atopic Dermatitis and Bovine Pneumonia: Aminopterin can treat inflammatory disorders in domestic and agricultural animals, such as canine atopic dermatitis and bovine acute pneumonic pasteurellosis .

Studies on Sarcoma

Mecanismo De Acción

La aminopterina sódica ejerce sus efectos uniéndose competitivamente a la enzima dihidrofolato reductasa, bloqueando la síntesis de tetrahidrofolato. El tetrahidrofolato es esencial para la producción de purinas y pirimidinas, que son necesarias para la síntesis de ADN, ARN y proteínas. Al inhibir esta enzima, la aminopterina sódica agota los precursores de nucleótidos, lo que lleva a la inhibición de la síntesis de ADN, ARN y proteínas .

Comparación Con Compuestos Similares

La aminopterina sódica es similar a otros derivados del ácido fólico, como el metotrexato. Ambos compuestos inhiben la dihidrofolato reductasa, pero la aminopterina sódica tiene una mayor afinidad de unión a la enzima, lo que la hace más potente. El metotrexato es menos tóxico y tiene un mejor índice terapéutico, razón por la cual ha sustituido en gran medida a la aminopterina sódica en el uso clínico .

Lista de compuestos similares

- Metotrexato

- Pirimetamina

- Trimetoprima

La singularidad de la aminopterina sódica radica en su mayor potencia en comparación con el metotrexato, aunque esto conlleva una mayor toxicidad, lo que ha limitado su uso clínico .

Actividad Biológica

Aminopterin sodium, a derivative of folic acid, is primarily recognized for its antineoplastic and immunosuppressive properties. It acts as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, which is essential for nucleotide synthesis and cell proliferation. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, toxicological effects, and case studies.

This compound operates by competitively inhibiting DHFR. This inhibition leads to a depletion of tetrahydrofolate, subsequently hindering DNA, RNA, and protein synthesis. The compound's structure allows it to bind effectively to the active site of DHFR, thereby blocking the conversion of dihydrofolate to tetrahydrofolate.

Therapeutic Applications

This compound has been utilized in various clinical settings:

- Cancer Treatment : It is primarily indicated for the treatment of acute leukemia in children. Its efficacy in inducing remission has been documented in numerous studies.

- Psoriasis Management : Aminopterin has been employed as a folic acid antagonist in treating severe psoriasis, demonstrating significant histological improvements such as reduced hyperkeratosis and acanthosis .

Toxicological Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects:

- Developmental Toxicity : Studies have indicated that aminopterin can induce developmental toxicity, including teratogenic effects such as skeletal anomalies and hydrocephalus .

- Hematological Toxicity : The drug can cause leukopenia and other blood dyscrasias, necessitating careful patient selection and monitoring during treatment .

- Renal and Liver Function Implications : Patients with compromised renal or liver function are at increased risk for severe reactions due to impaired drug clearance .

Case Study 1: Psoriasis Treatment

A retrospective study involving 1,050 cases treated with aminopterin showed significant clinical improvement in psoriatic lesions. Histological evaluations confirmed reduced hyperkeratosis and inflammation in treated patients .

Case Study 2: Fetal Damage

A notable case documented fetal damage attributed to maternal ingestion of aminopterin during pregnancy. The child exhibited multiple congenital defects at birth, underscoring the teratogenic potential of the drug when administered to pregnant individuals .

Research Findings

Recent studies have highlighted both the anticancer properties and potential antiviral characteristics of aminopterin. A molecular dynamics analysis indicated that aminopterin exhibits binding affinity to various targets beyond DHFR, suggesting broader biological activity .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Chemical Structure | 4-Aminopteroic acid (4-amino derivative of folic acid) |

| Primary Action | Inhibition of dihydrofolate reductase (DHFR) |

| Therapeutic Uses | Acute leukemia treatment; psoriasis management |

| Toxicological Risks | Developmental toxicity; hematological toxicity; renal/liver impairment |

| Notable Effects | Induces remission in leukemia; significant improvement in psoriasis lesions |

Propiedades

Número CAS |

58602-66-7 |

|---|---|

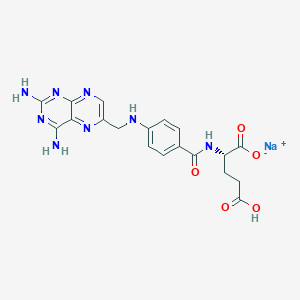

Fórmula molecular |

C19H18N8Na2O5 |

Peso molecular |

484.4 g/mol |

Nombre IUPAC |

disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C19H20N8O5.2Na/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29;;/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27);;/q;2*+1/p-2/t12-;;/m0../s1 |

Clave InChI |

USOUFAHHWNKDJC-LTCKWSDVSA-L |

SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+] |

SMILES isomérico |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+] |

SMILES canónico |

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Aminopterin sodium; NSC 739 [as the base]; 4-Aminopteroylglutamic acid sodium salt; NSC-739; NSC739; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.